molecular formula C12H11ClN2O B13893629 4-Benzyloxy-6-chloro-2-methylpyrimidine

4-Benzyloxy-6-chloro-2-methylpyrimidine

Cat. No.: B13893629
M. Wt: 234.68 g/mol
InChI Key: MNZIHPXJQRWCGK-UHFFFAOYSA-N
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Description

4-Benzyloxy-6-chloro-2-methylpyrimidine is a heterocyclic compound with the molecular formula C12H11ClN2O. It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-6-chloro-2-methylpyrimidine typically involves the reaction of 4,6-dichloro-2-methylpyrimidine with benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the chlorine atom at position 4 is replaced by the benzyloxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-6-chloro-2-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzyloxy-6-chloro-2-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-6-chloro-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

4-chloro-2-methyl-6-phenylmethoxypyrimidine

InChI

InChI=1S/C12H11ClN2O/c1-9-14-11(13)7-12(15-9)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

MNZIHPXJQRWCGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)Cl)OCC2=CC=CC=C2

Origin of Product

United States

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